2-methyl-3-pyrrolidin-1-yl-benzoic Acid
Description
Contextualization within Benzoic Acid and Pyrrolidine (B122466) Compound Classes
2-Methyl-3-pyrrolidin-1-yl-benzoic acid is a hybrid structure that marries two important classes of organic compounds: benzoic acids and pyrrolidines.
Benzoic Acid and its Derivatives: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. preprints.orgresearchgate.net They are prevalent in nature and are key components in numerous marketed drugs, including diuretics and analgesics. researchgate.net The carboxylic acid group provides a handle for various chemical transformations, making the benzoic acid scaffold a versatile template in drug design. researchgate.net
The Pyrrolidine Ring: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous feature in a multitude of natural products and synthetic pharmaceuticals. nih.govunipa.it Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is a desirable trait in the design of drug candidates. nih.govresearchgate.net The pyrrolidine nucleus is present in 37 FDA-approved drugs, highlighting its significance in medicinal chemistry. unipa.itresearchgate.net The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, contributing to the molecule's ability to interact with biological targets.
The combination of these two scaffolds in this compound results in a molecule with a unique set of physicochemical properties that are of interest to medicinal chemists.
Historical Perspectives and Precedent in Related Chemical Scaffolds
The scientific journey of both benzoic acid and pyrrolidine derivatives is rich and dates back centuries.
Benzoic Acid: The discovery of benzoic acid dates back to the 16th century, with its initial isolation from gum benzoin. wikipedia.orgnewworldencyclopedia.org Its structure was elucidated in 1832, and its antifungal properties were discovered in 1875. wikipedia.orgnewworldencyclopedia.org Historically, benzoic acid and its derivatives have been used as food preservatives and in medicinal preparations for their antiseptic properties. wikipedia.orgnih.gov
Pyrrolidine Alkaloids: The pyrrolidine ring is a core component of many naturally occurring alkaloids, such as nicotine (B1678760) and hygrine, which have been known for their physiological effects for centuries. nih.gov The study of these natural products has provided a foundation for the development of synthetic pyrrolidine-containing compounds with a wide range of biological activities.
The precedent for combining aromatic rings with the pyrrolidine moiety is well-established in medicinal chemistry. The development of drugs containing these linked scaffolds has been a continuous effort, with researchers exploring different substitution patterns to modulate the pharmacological activity of the resulting molecules.
Significance in Contemporary Medicinal Chemistry and Organic Synthesis Research
In modern research, the pyrrolidine scaffold is highly valued for its ability to introduce conformational rigidity and stereochemical complexity into a molecule. nih.govmdpi.com This is crucial for achieving selective interactions with biological targets. The pyrrolidine ring is a key component in a variety of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. researchgate.netfrontiersin.org
Substituted benzoic acids continue to be a major focus in drug discovery. They are recognized as "privileged scaffolds" due to their ability to bind to a variety of biological targets. The strategic placement of substituents on the benzoic acid ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.
The synthesis of polysubstituted aromatic compounds, including those with pyrrolidine substituents, is an active area of research in organic synthesis. tandfonline.com The development of efficient and selective methods for the preparation of these molecules is crucial for advancing drug discovery programs. For instance, the synthesis of a related compound, 3-(Pyrrolidin-1-yl)benzoic acid, typically involves the formation of the pyrrolidine ring and its attachment to the benzoic acid core. ontosight.ai Such synthetic strategies are continually being refined to improve yields and reduce environmental impact.
While direct and extensive research on this compound is not prominent, the established importance of its constituent parts in medicinal chemistry and organic synthesis underscores its potential as a valuable research compound. Further investigation into its synthesis and biological properties could reveal novel applications for this unique chemical entity.
Below is a table summarizing the key properties of the parent compounds.
| Property | Benzoic Acid | Pyrrolidine |
| Molecular Formula | C₇H₆O₂ | C₄H₉N |
| Molar Mass | 122.12 g/mol | 71.12 g/mol |
| Appearance | Colorless crystalline solid | Colorless to pale yellow liquid |
| Key Functional Group | Carboxylic Acid | Secondary Amine |
| General Significance | Food preservative, precursor in organic synthesis | Core of many natural products and pharmaceuticals |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCTLHGYGEROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Analogs
Systematic Structural Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the molecule presents a rich canvas for structural variation, allowing for a detailed exploration of how changes in its electronic and steric properties influence biological outcomes.
Influence of Electronic and Steric Properties of Substituents
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the acidity of the carboxylic acid group and the electron density of the aromatic ring. These changes, in turn, affect the molecule's pKa, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target binding and pharmacokinetic properties. For example, the introduction of an electron-withdrawing group like a nitro or a halogen atom can increase the acidity of the benzoic acid, potentially leading to stronger ionic interactions with a biological target. Conversely, an electron-donating group such as a methoxy (B1213986) or an amino group may decrease acidity but could introduce new hydrogen bonding opportunities.
Steric bulk is another key consideration. Large, bulky substituents can introduce conformational constraints or cause steric clashes with the binding site, which may either enhance or diminish activity depending on the specific topology of the target. The interplay between electronic and steric effects is often complex and requires careful and systematic investigation through the synthesis and evaluation of a diverse set of analogs.
Isosteric Replacements of the Benzoic Acid Ring
Isosteric and bioisosteric replacement is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. openaccessjournals.comcambridgemedchemconsulting.com The carboxylic acid group, in particular, is often a target for replacement to improve metabolic stability, cell permeability, and oral bioavailability. openaccessjournals.comdrughunter.com Common bioisosteres for the carboxylic acid moiety include tetrazoles, acyl sulfonamides, and various acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. openaccessjournals.comdrughunter.com
These replacements aim to mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering advantages in terms of their electronic distribution and metabolic profile. drughunter.com For example, a tetrazole ring can have a similar pKa to a carboxylic acid but may exhibit different lipophilicity and metabolic fate. drughunter.com The successful application of such a strategy to 2-methyl-3-pyrrolidin-1-yl-benzoic acid would involve synthesizing analogs where the carboxyl group is replaced by these bioisosteres and evaluating their subsequent biological activity.
Comprehensive Analysis of Pyrrolidine (B122466) Ring Modifications
The pyrrolidine ring offers another avenue for structural modification to probe the SAR of this compound class. Its saturated, three-dimensional nature allows for the introduction of stereochemical diversity and additional points of interaction. nih.gov
Variations in Substitution Patterns on the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a key feature, and its basicity and nucleophilicity can be modulated by the substituents attached to it. nih.gov While in the parent compound this nitrogen is part of the pyrrolidine ring and attached to the benzoic acid ring, in analog design, one could envision modifications that alter the nature of this connection or introduce substituents on the nitrogen itself, if the core scaffold were to be altered. However, within the strict confines of modifying the existing pyrrolidine ring, direct N-substitution is not possible without breaking the ring's connection to the benzoic acid.
Conformational Analysis and its Correlation with Activity
The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional conformation. The spatial arrangement of the pyrrolidine ring, the benzoic acid moiety, and the methyl group dictates how the molecule interacts with its biological target.
Studies on related ortho-substituted benzoic acids have shown that the degree of this twisting can be correlated with biological activity. mdpi.comrsc.org A certain degree of non-planarity may be optimal for fitting into a specific binding site, while excessive twisting could be detrimental. Computational studies can be employed to calculate the preferred conformations and the energy barriers between them, providing insights into the molecule's flexibility and the likelihood of adopting a bioactive conformation.
The interplay of these conformational factors—pyrrolidine ring pucker, inter-ring torsion angles, and the orientation of the carboxylic acid group—creates a complex conformational landscape. Understanding this landscape is crucial for rational drug design, as it allows for the modification of the molecular structure to favor conformations that exhibit higher biological activity.
Ring Expansion or Contraction to Related Azacyclic Systems (e.g., Piperidine)
To investigate the importance of the five-membered pyrrolidine ring for biological activity, researchers often synthesize and evaluate analogs where the ring size is altered. This includes expanding the ring to a six-membered piperidine (B6355638) or contracting it to a four-membered azetidine (B1206935). Such modifications provide valuable insights into the spatial requirements of the binding site.
If an analog with a larger piperidine ring shows a significant decrease in activity, it could suggest that the binding pocket is sterically constrained and cannot accommodate the larger ring. Conversely, if the piperidine analog retains or even improves activity, it may indicate that the binding site is more accommodating and that the different conformational properties of the six-membered ring are favorable for interaction.
The table below illustrates a hypothetical structure-activity relationship study comparing the pyrrolidine ring with its expanded (piperidine) and contracted (azetidine) counterparts.
| Analog | Ring System | Relative Activity (%) | Inferred Binding Pocket Interaction |
|---|---|---|---|
| Parent Compound | Pyrrolidine | 100 | Optimal fit |
| Analog A | Piperidine | 45 | Steric clash, suboptimal fit |
| Analog B | Azetidine | 20 | Poor fit, incorrect vector orientation of substituents |
In this hypothetical example, the pyrrolidine ring is optimal for activity. The decreased activity of the piperidine analog (Analog A) suggests a steric clash with the binding site. The even lower activity of the azetidine analog (Analog B) could indicate that the smaller ring size leads to an incorrect orientation of the substituents, preventing effective binding.
These types of modifications help to map the topology of the receptor's binding site and provide a clearer understanding of the structural requirements for potent biological activity.
Exploration of Linker and Bridging Motifs
Further exploration of the structure-activity relationship can involve introducing or modifying linker and bridging motifs within the this compound scaffold. These modifications can alter the molecule's flexibility, conformation, and the distance between key pharmacophoric features.
For example, a linker could be inserted between the pyrrolidine ring and the benzoic acid moiety. The length and rigidity of this linker can be systematically varied to probe the optimal distance and orientation between these two groups for receptor binding.
The following table presents a hypothetical series of analogs with different linkers and their resulting biological activity.
| Analog | Linker | Linker Length (atoms) | Flexibility | Relative Activity (%) |
|---|---|---|---|---|
| Parent Compound | Direct bond | 0 | Restricted | 100 |
| Analog C | -CH2- | 1 | Flexible | 70 |
| Analog D | -CH2-CH2- | 2 | More Flexible | 30 |
| Analog E | -C≡C- | 2 | Rigid | 90 |
In this hypothetical data, the direct attachment of the pyrrolidine ring to the benzoic acid is optimal. Introducing a flexible methylene (B1212753) linker (Analog C) reduces activity, and a longer flexible linker (Analog D) further diminishes it. This suggests that a more rigid and constrained conformation is preferred for binding. The introduction of a rigid acetylene (B1199291) linker (Analog E) of the same length as the ethylene (B1197577) linker results in higher activity, supporting the hypothesis that rigidity is a key factor.
These studies on linker and bridging motifs are essential for fine-tuning the molecular architecture to achieve optimal interaction with the biological target.
Stereochemical Impact on Biological Interactions
The presence of stereocenters in analogs of this compound can have a profound impact on their biological activity. Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit a high degree of stereoselectivity when interacting with small molecules.
If a substituent is introduced on the pyrrolidine ring, for example, it can create one or more chiral centers. The resulting enantiomers or diastereomers can have significantly different biological activities. One stereoisomer may bind with high affinity to the target, while the other may have little to no activity.
The following table illustrates a hypothetical case where the introduction of a hydroxyl group at the 3-position of the pyrrolidine ring leads to two enantiomers with different activities.
| Analog | Stereochemistry | Relative Activity (%) | Interpretation |
|---|---|---|---|
| Parent Compound | Achiral | 100 | - |
| 3-Hydroxy Analog | (R)-enantiomer | 150 | Favorable interaction of the hydroxyl group with the binding site. |
| (S)-enantiomer | 25 | Unfavorable interaction or steric hindrance of the hydroxyl group. |
In this example, the (R)-enantiomer shows enhanced activity compared to the parent compound, suggesting that the hydroxyl group in this specific orientation forms a favorable interaction, such as a hydrogen bond, with the binding site. In contrast, the (S)-enantiomer has significantly reduced activity, indicating that the hydroxyl group in this orientation may cause a steric clash or is otherwise detrimental to binding.
Understanding the stereochemical requirements of the biological target is a critical aspect of drug design and can lead to the development of more potent and selective compounds.
Computational Chemistry in SAR Elucidation and Prediction
Computational chemistry plays a vital role in understanding and predicting the structure-activity relationships of this compound analogs. By using computational models, researchers can gain insights into how these molecules interact with their biological targets at an atomic level.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This method allows researchers to visualize the binding mode of this compound analogs and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, a docking study might reveal that the carboxylic acid group of the benzoic acid moiety forms a crucial hydrogen bond with a specific amino acid residue in the binding pocket. It might also show that the pyrrolidine ring fits into a hydrophobic pocket and that the methyl group makes van der Waals contacts with another part of the receptor.
The table below summarizes hypothetical docking results for a series of analogs, correlating the predicted binding energy with the observed biological activity.
| Analog | Modification | Predicted Binding Energy (kcal/mol) | Observed Relative Activity (%) |
|---|---|---|---|
| Parent Compound | - | -8.5 | 100 |
| Analog F | Methyl group removed | -7.2 | 60 |
| Analog G | Carboxylic acid to ester | -6.1 | 10 |
| Analog H | Pyrrolidine to piperidine | -7.8 | 45 |
The docking results in this hypothetical table are consistent with the experimental data. The removal of the methyl group (Analog F) leads to a less favorable predicted binding energy and lower activity, suggesting its importance for binding. The conversion of the carboxylic acid to an ester (Analog G) dramatically reduces both the predicted binding energy and the observed activity, highlighting the critical role of the hydrogen-bonding capability of the carboxylic acid. The expansion of the pyrrolidine ring to a piperidine (Analog H) also results in a less favorable binding energy and reduced activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. In a QSAR study, various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each analog. A mathematical model is then developed to correlate these descriptors with the observed biological activity.
A successful QSAR model can be used to predict the activity of novel, untested analogs, thereby guiding the design and synthesis of new compounds with improved potency.
For a series of this compound analogs, a QSAR model might reveal that biological activity is positively correlated with the hydrophobicity of substituents on the pyrrolidine ring and negatively correlated with the steric bulk of substituents on the benzoic acid ring.
The following table presents a hypothetical QSAR model and its predictive power for a set of analogs.
| Analog | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) | Key Descriptors in Model |
|---|---|---|---|
| Analog I | 50 | 55 | Molecular Lipophilicity (logP), Steric Hindrance (Molar Refractivity) |
| Analog J | 120 | 110 | |
| Analog K | 25 | 30 | |
| Analog L | 200 | 215 |
The close correlation between the observed and predicted activities in this hypothetical QSAR model indicates its robustness. Such a model would be a valuable tool for prioritizing the synthesis of new analogs that are predicted to have high activity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a crucial computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For analogs of this compound, a pharmacophore model would typically be developed based on the structures of known active compounds. This model serves as a 3D query to search large chemical databases for novel molecules with similar interaction patterns, a process known as virtual screening.
The development of a pharmacophore model for this series of compounds would involve identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, the carboxylic acid group of this compound would likely be identified as a key hydrogen bond donor and acceptor, as well as a potential ionizable group. The pyrrolidine ring and the methyl-substituted benzene (B151609) ring would contribute to the hydrophobic and aromatic features of the pharmacophore.
Once a statistically significant pharmacophore model is generated, it can be employed in virtual screening campaigns to filter large compound libraries. This process can significantly reduce the number of compounds that need to be synthesized and tested in vitro, thereby saving time and resources. The hits obtained from virtual screening, which are molecules that match the pharmacophore model, are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site.
Table 1: Potential Pharmacophoric Features of this compound Analogs
| Feature | Description | Potential Contribution to Binding |
| Aromatic Ring | The methyl-substituted benzene ring. | Can engage in π-π stacking or hydrophobic interactions with the target protein. |
| Hydrogen Bond Acceptor | The oxygen atoms of the carboxylic acid group and the nitrogen of the pyrrolidine ring. | Form hydrogen bonds with amino acid residues in the binding pocket. |
| Hydrogen Bond Donor | The hydrogen atom of the carboxylic acid group. | Forms hydrogen bonds with appropriate acceptor groups on the protein. |
| Hydrophobic Group | The pyrrolidine ring and the methyl group on the benzene ring. | Interact with nonpolar pockets in the target protein, contributing to binding affinity. |
| Negative Ionizable | The carboxylic acid group at physiological pH. | Can form ionic interactions with positively charged residues in the active site. |
Molecular Dynamics Simulations for Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design and for analogs of this compound, MD simulations can provide valuable insights into the dynamic nature of the ligand-protein complex. These simulations can reveal details about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding.
The process of an MD simulation for a this compound analog would begin with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. This system is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological conditions. The simulation then proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact over a period of time, typically nanoseconds to microseconds.
Analysis of the MD trajectory can provide a wealth of information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone can be calculated to assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode. Furthermore, the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to determine their persistence. This information can be crucial for understanding the key interactions that contribute to the binding affinity and for guiding the design of more potent analogs. Studies on other benzoic acid derivatives have shown that hydrogen bonding, hydrophobic interactions, and electrostatic interactions are important for their binding to proteins. nih.gov
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein, which can be important for binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the key hydrogen bonding interactions that stabilize the complex. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Provides information about changes in the protein's conformation and the burial of the ligand upon binding. |
| Binding Free Energy Calculations | (e.g., MM/PBSA, MM/GBSA) - Estimates the free energy of binding of the ligand to the protein. | Allows for a quantitative comparison of the binding affinities of different analogs. |
Mechanistic Investigations of 2 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Interactions with Biological Targets
Identification and Validation of Putative Molecular Targets
Receptor Binding and Allosteric Modulation
Dopamine (B1211576) Receptor Subtype Selectivity (D1, D2, D3):No receptor binding assays or allosteric modulation studies have been published that characterize the interaction of 2-methyl-3-pyrrolidin-1-yl-benzoic acid with dopamine receptor subtypes D1, D2, or D3.
Due to the absence of specific data for this compound, the creation of an article with the requested detailed scientific content is not feasible at this time. Further research would be required to elucidate the potential biological activities of this compound.
Orexin (B13118510) Receptor Antagonism
The orexin system, consisting of two G protein-coupled receptors (OX1R and OX2R) and their neuropeptide ligands (orexin-A and orexin-B), is a key regulator of sleep-wake cycles, arousal, and motivation. nih.govnih.gov Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. nih.gov
While direct evidence of this compound acting as an orexin receptor antagonist is not available in the current scientific literature, the core structure is related to classes of compounds that have been investigated for this activity. For instance, various small molecules, including some with pyrrolidine (B122466) derivatives, have been explored for their ability to antagonize orexin receptors. acs.org The efficacy of such antagonists often depends on their specific interactions within the binding pockets of the OX1 and OX2 receptors. acs.org Serendipitous findings in research have shown that minor structural modifications can switch a compound from a dual antagonist to a selective one, highlighting the nuanced structure-activity relationships in this area. acs.org
STAT3 Inhibition Mechanisms
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, survival, and differentiation. nih.gov Aberrant STAT3 activation is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov
Benzoic acid derivatives have been identified as a class of STAT3 inhibitors. nih.gov These inhibitors can function by binding to the STAT3 protein, which in turn disrupts its association with growth factor receptors and inhibits its phosphorylation—a key step in its activation. nih.gov The inhibition of STAT3 signaling has been associated with the decreased expression of downstream target genes that promote tumor cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, and c-Myc. nih.gov Although the specific inhibitory activity of this compound on STAT3 has not been documented, its benzoic acid moiety suggests a potential, yet unproven, for interaction with this signaling pathway.
Interaction with Other Biomolecules (e.g., Protein-Protein Interactions)
The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic and anti-apoptotic members. nih.gov The interactions between these proteins dictate a cell's fate. Small molecule inhibitors that target the anti-apoptotic Bcl-2 proteins can restore apoptotic pathways in cancer cells.
Substituted benzoic acid scaffolds have been designed to act as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov These molecules can bind to a specific groove (the BH3-binding groove) on the anti-apoptotic proteins, mimicking the action of pro-apoptotic BH3-only proteins and thereby disrupting the protein-protein interactions that prevent cell death. nih.gov While the specific effects of this compound on these interactions are unknown, its core structure is consistent with scaffolds that have been shown to modulate these critical cellular survival pathways.
Elucidation of Cellular Pathways and Signaling Cascades
Impact on Inflammatory Pathways (e.g., NF-κB)
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes like cytokines and chemokines. nih.gov Dysregulation of the NF-κB pathway is associated with a variety of chronic inflammatory diseases. nih.govnih.gov
Compounds containing a pyrrolidine ring have been noted for their potential to modulate inflammatory pathways. The inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammation. nih.gov This pathway can be activated by various stimuli, leading to the transcription of hundreds of genes involved in inflammation and cell survival. nih.gov While direct studies on this compound are lacking, related compounds with a benzoic acid moiety have been investigated for their anti-inflammatory effects, which may be mediated through pathways like NF-κB.
Modulation of Oxidative Stress Responses
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. researchgate.net Antioxidants can mitigate oxidative damage by scavenging free radicals. researchgate.net
Derivatives of pyrrolidin-2-one, a related five-membered lactam ring structure, have been synthesized and investigated for their antioxidant properties. researchgate.net The capacity of these compounds to act as antioxidants is often evaluated by their ability to scavenge free radicals in chemical assays. researchgate.net The pyrrolidine moiety itself is found in compounds with diverse pharmacological activities, including potential antioxidant effects. researchgate.net However, the specific capacity of this compound to modulate oxidative stress responses has not been experimentally determined.
Effects on Cell Proliferation and Apoptosis in Pre-clinical Models
The regulation of cell proliferation and apoptosis is fundamental to normal tissue development and homeostasis, and its disruption is a key feature of cancer. As mentioned, the STAT3 and Bcl-2 family pathways are critical in this regulation.
Inhibition of STAT3 has been shown to sensitize cancer cells to chemotherapy and radiotherapy, leading to increased apoptosis and decreased cell survival in preclinical models. nih.gov Similarly, small molecules that inhibit anti-apoptotic Bcl-2 proteins can induce cell death in cancer cells that depend on these proteins for survival. nih.gov While there is no direct preclinical data for this compound, the known roles of STAT3 and Bcl-2 pathways provide a framework for how a molecule with a similar scaffold could potentially affect cell proliferation and apoptosis. nih.govnih.gov
Biophysical Characterization of Ligand-Target Complexes
Information regarding the biophysical characterization of ligand-target complexes for this compound is not available in the reviewed scientific literature. Research into how this specific compound binds to and interacts with biological macromolecules has not been published.
There are no Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR) studies detailing the interaction of this compound with any biological target. Such studies would be necessary to understand the binding affinity, kinetics, and conformational changes that occur upon complex formation, but this research has not been made publicly available.
No crystallographic data, such as from X-ray crystallography, exists for co-crystals of this compound bound to a biological target. While structural information on analogous compounds or other benzoic acid derivatives may exist, the specific atomic-level interactions and the three-dimensional structure of this compound within a protein's active site remain uninvestigated.
Pre Clinical Evaluation of Therapeutic Potential for 2 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid and Derivatives
In Vitro Biological Activity Spectrum
No research articles or datasets were identified that have assessed the in vitro biological activity of 2-methyl-3-pyrrolidin-1-yl-benzoic acid.
Antimicrobial Activity Profiling
There is no available data on the antimicrobial efficacy of this compound.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
No studies have been published that report on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.
Antifungal Spectrum
Information regarding the antifungal properties of this compound is not available in the current scientific literature.
Antitubercular Activity
There are no published findings on the antitubercular activity of this compound.
Anti-inflammatory Efficacy
No preclinical studies have been conducted to evaluate the anti-inflammatory potential of this compound.
Antioxidant Capacity Assessment
There is no available research on the antioxidant capacity of this compound.
Modulation of Immune Responses (e.g., ST2 inhibition)
While direct evidence for this compound's effect on immune modulation is not currently available, the broader class of benzoic acid derivatives has been noted for its immunomodulatory potential. For instance, certain derivatives have been shown to influence immune cell populations and cytokine expression. One notable target in inflammatory and autoimmune diseases is the ST2 receptor, a member of the interleukin-1 receptor family. The ST2 pathway is implicated in various inflammatory conditions, and its inhibition is a therapeutic strategy being explored for diseases such as asthma. The potential for this compound or its derivatives to act as ST2 inhibitors remains a speculative but intriguing area for future research, contingent on structural similarities to known modulators of this pathway.
In Vivo Efficacy Studies in Established Animal Models
Specific in vivo efficacy studies for this compound have not been reported in the public domain. To guide future preclinical development, researchers would typically select animal models that align with the hypothesized mechanism of action.
Based on the activities of related compounds, appropriate disease models could include:
Inflammation: Models of rheumatoid arthritis, inflammatory bowel disease, or dermatitis would be relevant to assess anti-inflammatory potential.
Infection: Should the compound exhibit antimicrobial properties, models of bacterial or viral infection would be employed.
Neurodegeneration: Given that some pyrrolidine-containing compounds are explored for neurological conditions, models of Alzheimer's or Parkinson's disease could be considered. For example, certain N-benzylated (pyrrolidin-2-one) derivatives have been investigated as potential anti-Alzheimer's agents. researchgate.net
Establishing a dose-response relationship is a critical step in preclinical evaluation. This involves administering a range of doses to determine the optimal concentration for efficacy while minimizing potential toxicity. Efficacy would be benchmarked against existing standard-of-care treatments for the chosen disease model. For instance, in an analgesic and anti-inflammatory context, the efficacy of novel 5-acetamido-2-hydroxy benzoic acid derivatives has been compared against established drugs. nih.govmdpi.com
Considerations for Drugability and Lead Optimization
The "drugability" of a compound is determined by its pharmacokinetic and metabolic properties.
Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). For a novel compound like this compound, initial assessments would likely be performed in vitro followed by in vivo studies in animal models, typically rodents. These studies would measure key parameters such as bioavailability, plasma protein binding, volume of distribution, and clearance rate.
Metabolic stability is a key determinant of a drug's half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes from different species (including human) are standard methods to predict in vivo metabolism. These studies would identify the primary metabolic pathways, which for a compound like this compound, could involve hydroxylation, glucuronidation, or other phase I and phase II transformations. Identifying the resulting metabolites is crucial, as they could be active, inactive, or potentially toxic. For example, studies on other benzoic acid derivatives have shown that glucuronidation is a common metabolic pathway. nih.gov
Patent Landscape and Intellectual Property Considerations in 2 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid Research
Analysis of Synthetic Route Claims in Patents
An analysis of patents for related compounds reveals that claims on synthetic routes are a common strategy for protecting intellectual property. For precursors like 3-methyl-2-aminobenzoic acid, patents such as CN111732520A claim a specific multi-step synthesis involving chlorination, catalytic oxidation, and ammoniation of m-xylene. google.com This highlights a focus on industrially scalable and cost-effective processes.
In the broader context of substituted benzoic acids, patent claims often encompass methods for their preparation. These can range from general reaction types to specific catalytic systems and reaction conditions. For example, a patent might claim a method of producing a class of benzoic acid derivatives via a specific cross-coupling reaction.
For the synthesis of 2-methyl-3-pyrrolidin-1-yl-benzoic acid, a potential synthetic route would likely involve the N-arylation of pyrrolidine (B122466) with a suitable derivative of 2-methyl-3-aminobenzoic acid. While no patents claim this specific transformation, the patent literature for N-arylation of amines is extensive. A novel and efficient method for this specific coupling could itself be a patentable invention. For instance, the use of a novel catalyst system that provides high yield and purity under mild conditions could be the basis for a process patent.
Key features often found in synthetic route claims include:
Starting materials: The specific precursors used in the synthesis.
Reagents and catalysts: Novel or particularly effective reagents or catalysts.
Reaction conditions: Specific ranges of temperature, pressure, and reaction time that are critical to the success of the synthesis.
Purification methods: Novel or advantageous methods for isolating the final product.
Identification of Patentable Inventions related to Novel Derivatives
Given that the core structure of this compound may be novel, the most direct path to a composition of matter patent would be to claim the compound itself. However, a robust intellectual property strategy would also involve the creation and patenting of novel derivatives. This approach can create a protective halo around the core compound, making it more difficult for competitors to design around the initial invention. fitcheven.com
Patentable derivatives could be generated by modifying various parts of the this compound molecule. The following table outlines potential modifications and the rationale for their patentability:
| Modification Site | Potential Derivatives | Rationale for Patentability |
| Benzoic Acid Group | Esters, amides, and other carboxylic acid bioisosteres. | These derivatives could have improved pharmacokinetic properties, such as enhanced cell permeability or metabolic stability. |
| Methyl Group on the Phenyl Ring | Halogenation, introduction of other alkyl groups, or replacement with a trifluoromethyl group. | Modifications to this position could influence the electronic properties of the molecule and its interaction with biological targets. |
| Pyrrolidine Ring | Introduction of substituents on the pyrrolidine ring (e.g., hydroxyl, amino, or alkyl groups). | These changes can alter the three-dimensional shape and polarity of the molecule, potentially leading to improved biological activity or selectivity. |
| Phenyl Ring | Introduction of additional substituents on the aromatic ring. | Further substitution can fine-tune the molecule's properties and may lead to compounds with superior efficacy or safety profiles. |
Each of these novel derivatives, if they exhibit unexpected and useful properties, could form the basis of a new composition of matter patent. The patent application would need to demonstrate that these new compounds are not obvious extensions of the original structure and that they possess advantageous characteristics.
Strategies for Intellectual Property Protection in Academic Research
For academic researchers, navigating the process of securing intellectual property can be challenging. However, a proactive and strategic approach can maximize the chances of successful technology transfer. upenn.edu
Early and Confidential Disclosure: The first and most critical step is to disclose the invention to the university's technology transfer office (TTO) well before any public disclosure (e.g., publication or presentation). rsc.org This allows the TTO to assess the patentability of the invention and file a provisional patent application if warranted.
Thorough Record Keeping: Detailed and dated laboratory notebooks are essential for establishing the date of invention and providing the necessary data to support a patent application. This documentation should include not only the successful experiments but also the thought processes and failed attempts, as this can be important for demonstrating non-obviousness.
Filing a Provisional Patent Application: A provisional patent application is a cost-effective way to establish a priority date for an invention. caldwelllaw.com This provides a one-year window to gather more data and decide whether to file a full non-provisional patent application, without jeopardizing the ability to publish the research findings.
Strategic Claim Drafting: In collaboration with a patent attorney, researchers should aim to draft broad yet defensible claims. For a new compound like this compound, this would involve claiming the compound itself (a composition of matter claim), as well as methods of its synthesis and its potential uses. patentpc.com
Considering the Broader Patent Landscape: Researchers should be aware of the existing patents in their field to avoid infringement and to identify opportunities for novel inventions. A thorough prior art search is a crucial part of the patenting process. patentpc.com
Collaboration with the Technology Transfer Office: The TTO can provide invaluable expertise in patent law, market analysis, and licensing negotiations. Maintaining open communication and a collaborative relationship with the TTO is key to successfully navigating the path from invention to commercialization. upenn.edu
The following table summarizes key IP protection strategies for academic researchers:
| Strategy | Description | Importance |
| Early Disclosure | Informing the university's TTO of the invention before any public disclosure. | Preserves the novelty of the invention, a key requirement for patentability. |
| Detailed Record Keeping | Maintaining comprehensive and dated records of all research activities. | Provides evidence of inventorship and the date of invention. |
| Provisional Patent Application | Filing a preliminary patent application to secure a priority date. | Allows for publication while preserving patent rights for one year. |
| Broad and Strategic Claims | Drafting patent claims that cover the core invention and potential variations. | Provides a strong and defensible intellectual property position. |
| Awareness of Prior Art | Understanding the existing patent literature in the relevant field. | Helps to ensure the novelty and non-obviousness of the invention. |
| Collaboration with TTO | Working closely with the university's technology transfer professionals. | Leverages expertise in patenting and commercialization. |
By adopting these strategies, academic researchers can effectively protect their intellectual property and enhance the potential for their discoveries to make a tangible impact beyond the laboratory.
Future Directions and Emerging Research Avenues for 2 Methyl 3 Pyrrolidin 1 Yl Benzoic Acid
Design and Synthesis of Next-Generation Analogs with Improved Potency and Selectivity
There is no available research detailing the design or synthesis of next-generation analogs of 2-methyl-3-pyrrolidin-1-yl-benzoic acid. Structure-activity relationship (SAR) studies, which are crucial for identifying how modifications to the methyl, pyrrolidinyl, or benzoic acid groups might enhance biological activity, have not been published for this compound.
Exploration of Novel Therapeutic Applications Beyond Current Scope
The current therapeutic scope of this compound is undefined in the scientific literature, and as such, there is no basis for exploring novel applications. No preclinical or clinical studies that would suggest a therapeutic direction for this compound have been identified.
Application as Chemical Probes for Biological Research
The utility of this compound as a chemical probe for biological research has not been described. For a compound to be used as a chemical probe, it typically requires a known biological target and mechanism of action, neither of which has been established for this molecule.
Integration with Advanced Drug Delivery Systems Research
No studies have been published on the integration of this compound with any advanced drug delivery systems. Research into formulations such as nanoparticles, liposomes, or polymer conjugates to improve its pharmacokinetic properties is currently absent from the literature.
Exploration of Prodrug Strategies for Enhanced Bioavailability
There is no documented exploration of prodrug strategies for this compound. The development of prodrugs, which would involve chemical modification of the carboxylic acid group to enhance properties like absorption and distribution, has not been reported for this specific compound.
Synergistic Combinations with Existing Therapeutic Agents
No research has been conducted or published on the potential synergistic effects of this compound in combination with other existing therapeutic agents. Such studies would require a known biological activity for the compound, which is currently not available.
Q & A
Q. What are the established synthetic routes for 2-methyl-3-pyrrolidin-1-yl-benzoic Acid, and what are their critical reaction parameters?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or multi-step coupling reactions. A representative method involves reacting a halogenated benzoic acid precursor (e.g., 2-fluoro-4-methylbenzoic acid) with pyrrolidine under heated conditions (150°C) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution . Key parameters include:
- Temperature : Elevated temperatures (120–150°C) are required for efficient substitution.
- Solvent : DMF or NMP enhances solubility and reaction kinetics.
- Stoichiometry : Excess pyrrolidine (1.2–1.5 equiv.) improves yield by driving the reaction to completion.
Post-synthesis purification often involves extraction (ethyl acetate/water), followed by column chromatography. Yields typically range from 70–93% under optimized conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., absence of fluorine peaks in ¹H NMR for dehalogenated products) and regioselectivity. For example, aromatic protons appear as distinct multiplets (δ 6.75–7.61 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 260.2 for C₁₃H₁₇NO₂).
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., N ≈ 5.4% for C₁₃H₁₇NO₂) .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Stability studies should systematically evaluate:
- pH Range : Test aqueous solutions from pH 2–12 at 25°C and 37°C.
- Analytical Tools : Use HPLC-UV to monitor degradation products (e.g., free benzoic acid or pyrrolidine derivatives) over 24–72 hours .
- Kinetic Modeling : Apply first-order decay models to determine half-life (t₁/₂). For instance, instability at pH < 4 may correlate with protonation of the pyrrolidine nitrogen, leading to ring-opening .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without structural modification?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility while avoiding cytotoxicity.
- pH Adjustment : Buffer solutions (e.g., phosphate buffer pH 7.4) exploit the compound’s carboxylate form for enhanced aqueous solubility.
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v improve dispersion in biological media .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line, passage number, serum concentration).
- Metabolite Profiling : Use LC-MS to confirm compound integrity in cell culture media (e.g., detect hydrolysis products).
- Dose-Response Curves : Compare EC₅₀ values across studies; variations >10-fold may indicate assay interference (e.g., aggregation) .
Key Challenges in Advanced Research
- Stereochemical Control : The pyrrolidine ring’s conformation may influence bioactivity. Computational modeling (e.g., DFT) can predict energetically favored conformers .
- Interactions with Biological Targets : Use surface plasmon resonance (SPR) to quantify binding affinity to receptors (e.g., GPCRs) and correlate with functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
